N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer activity in vitro and in vivo cancer models .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives was confirmed using spectroscopic methods . The DFT of the reaction mechanism was also illustrated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives were analyzed using DFT . The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives were analyzed using spectroscopic methods and DFT .Scientific Research Applications
Cognitive Impairment Treatment
Research has identified potent and selective inhibitors of Phosphodiesterase 1 (PDE1) within the class of 3-aminopyrazolo[3,4-d]pyrimidinones, demonstrating efficacy in vivo for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This indicates the potential for N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide to contribute to cognitive impairment therapies (Li et al., 2016).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines, sharing a core structural motif with the compound , have been identified as active mediator release inhibitors, suggesting their application in the development of antiasthma agents. This highlights the compound's potential role in respiratory disorders treatment (Medwid et al., 1990).
Anticancer and Anti-inflammatory Applications
The synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties has been reported, with some derivatives displaying significant anticancer and anti-inflammatory activities. This suggests the compound's potential utility in oncology and inflammation management (Li et al., 2012).
Antimicrobial Activity
A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, displaying significant activity against various bacterial strains. This underscores the potential for N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide and its derivatives in the development of new antimicrobial agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival.
Mode of Action
N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide interacts with its targets by binding to the active site, thereby inhibiting their function . This interaction results in changes in the cellular processes controlled by these targets.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle progression, apoptosis, and the activation of caspase-3, nf-κb, and il-6 .
Result of Action
This compound has been shown to exhibit cytotoxicity against tested cancer cell lines . It successfully inhibits cell cycle progression and induces apoptosis in cells . Additionally, it significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISEOFJVFEQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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